Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate in dry acetone.
Coupling with 2-Fluorophenyl Isocyanate: The amide is further reacted with 2-fluorophenyl isocyanate to introduce the fluorophenyl carbamoyl group.
Cyclization and Esterification: Finally, the compound undergoes cyclization and esterification to form the ethyl ester of the thiophene carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interfere with cellular processes.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It may be used in the development of new herbicides or plant growth regulators due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring with both dichlorophenoxy and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C23H19Cl2FN2O5S |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2FN2O5S/c1-3-32-23(31)19-12(2)20(21(30)27-16-7-5-4-6-15(16)26)34-22(19)28-18(29)11-33-17-9-8-13(24)10-14(17)25/h4-10H,3,11H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
NNMMXIKHNWSZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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